![molecular formula C9H9FO3 B1400061 2-(2-Fluoro-5-methylphenoxy)acetic acid CAS No. 1394793-36-2](/img/structure/B1400061.png)
2-(2-Fluoro-5-methylphenoxy)acetic acid
Overview
Description
“2-(2-Fluoro-5-methylphenoxy)acetic acid” is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(2-Fluoro-5-methylphenoxy)acetic acid” consists of nine carbon atoms, nine hydrogen atoms, one fluorine atom, and three oxygen atoms . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“2-(2-Fluoro-5-methylphenoxy)acetic acid” is a solid under normal conditions . Additional physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.Scientific Research Applications
pH Sensitive Probes
Fluorinated derivatives of 2-aminophenol, including 2-(2-fluoro-5-methylphenoxy)acetic acid, have been modified for use as pH-sensitive probes. These compounds exhibit pH values in the physiological range and show minimal affinity for other physiological ions. The fluorinated analogs are designed to shift titration by approximately 11 ppm, making them useful for intracellular pH measurements (Rhee, Levy, & London, 1995).
Electrochemical Hydrogenation
2-(2-Fluoro-5-methylphenoxy)acetic acid has been investigated for its potential in electrochemical hydrogenation. This process involves hydrogenating the compound electrocatalytically at 50 °C without an external supply of pressurized H2 gas. The study on this compound focuses on understanding the influence of substrate concentration and reaction temperature (Raju, Damodar, & Reddy, 2002).
Crystal Structure Analysis
The synthesis and crystal structure of 2-(2-fluoro-5-methylphenoxy)acetic acid have been studied for detailed molecular analysis. This research provides insights into the crystal system, space group, and structural stability of the compound. Hirshfeld surface analysis and 3D energy frameworks are used to understand the molecular interactions and packing modes within the crystal structure (Prabhuswamy et al., 2021).
Biological Evaluation
This compound has been evaluated for its biological activities. A series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides were synthesized using 2-(2-fluoro-5-methylphenoxy)acetic acid. These compounds were tested for their antibacterial and antifungal activities, showing potent effects against specific pathogens like Pseudomonas aeruginosa and Candida albicans (Dahiya, Pathak, & Bhatt, 2006).
Fluorographic Detection
The compound has been used in optimized fluorographic procedures for detecting radioactivity in polyacrylamide gels. This method, using acetic acid as the solvent for 2,5-diphenyloxazole, is compared with existing procedures, highlighting its efficiency and technical advantages in detecting radioactivity (Skinner & Griswold, 1983).
Mechanism of Action
Target of Action
It’s worth noting that phenoxy herbicides, which share a similar structure with this compound, are known to mimic the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Similar compounds, such as phenoxy herbicides, act by inducing rapid, uncontrolled growth in broad-leaf plants, a process often referred to as "growing to death" .
Biochemical Pathways
Related compounds, such as phenoxy herbicides, are known to disrupt the normal growth pathways of plants by mimicking the auxin growth hormone .
Result of Action
Similar compounds, such as phenoxy herbicides, are known to induce rapid, uncontrolled growth in plants .
Action Environment
It’s worth noting that the efficacy of similar compounds, such as phenoxy herbicides, can be influenced by various environmental factors .
properties
IUPAC Name |
2-(2-fluoro-5-methylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFRRAPQGHMBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-methylphenoxy)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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